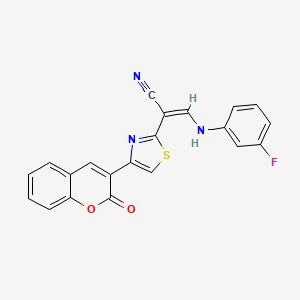
(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Endocannabinoid Hydrolases Inhibitors
A series of methanones, including (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone, were prepared and tested against human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Compounds in this series demonstrated significant activity, with specific compounds acting as potent dual FAAH-MAGL inhibitors or showing selectivity towards one enzyme over the other. Structural determinants critical for the activity of these inhibitors were explored, illuminating the enzyme-inhibitor interaction dynamics (Morera et al., 2012).
Synthesis and Crystal Structure
The synthesis and characterization of related methanone compounds were documented, providing valuable structural insights through X-ray diffraction. The detailed structural analysis contributes to a deeper understanding of the molecular framework and potential interactions of these compounds, which is essential for their application in various fields of scientific research (Cao et al., 2010).
Central Nervous System Receptor Affinity
Novel methods were developed for synthesizing benzylpiperazinyl methanols, leading to compounds with significant affinity for central nervous system receptors. This demonstrates the potential of these compounds in neurological research and their possible applications in understanding or treating CNS-related disorders (Beduerftig et al., 2001).
Antibacterial and Antifungal Applications
A series of triazole analogues of piperazine, including related methanone compounds, were synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Certain compounds exhibited significant inhibition of bacterial growth, marking them as potential candidates for drug development in combating bacterial infections (Nagaraj et al., 2018). Similarly, another study synthesized and evaluated novel thiazolyl pyrazole and benzoxazole derivatives, including related methanone compounds, for their antibacterial activities, highlighting the versatility of these compounds in antimicrobial applications (Landage et al., 2019).
Antifungal Activity
A series of novel methanone derivatives were synthesized and evaluated for their antifungal activity. The presence of certain substituents like 4-chlorophenyl, 4-fluorophenyl, and others was found to enhance the antifungal effectiveness of these compounds, demonstrating their potential in developing new antifungal agents (Lv et al., 2013).
Corrosion Inhibition
Compounds related to this compound were investigated as corrosion inhibitors for mild steel in acidic media. The study provided insights into the molecular interactions responsible for the inhibition efficiency, opening avenues for these compounds to be used in industrial applications to prevent metal corrosion (Ma et al., 2017).
Catalysis in Chemical Reactions
These compounds also find utility in catalyzing chemical reactions, such as the Huisgen 1,3-dipolar cycloadditions, demonstrating their versatility and importance in facilitating and enhancing chemical synthesis processes (Ozcubukcu et al., 2009).
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-17-7-9-19(10-8-17)26-16-20(22-23-26)21(27)25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESMHANAJYWARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
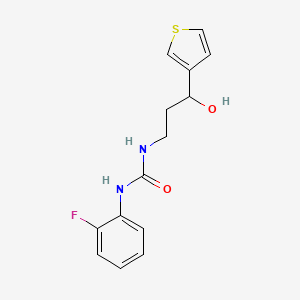
![1-[4-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2493581.png)

![3,4-dimethyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide](/img/structure/B2493583.png)
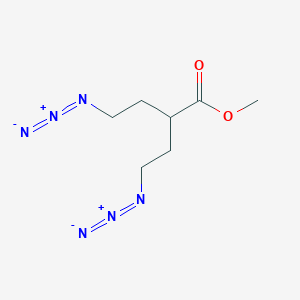
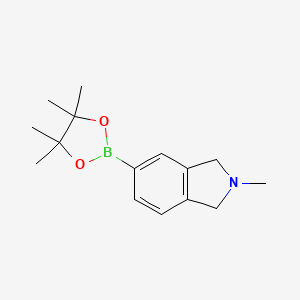
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)
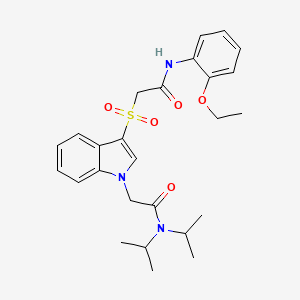

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
